Product packaging for [(2,6-Difluorophenyl)methyl](propyl)amine(Cat. No.:CAS No. 62924-68-9)

[(2,6-Difluorophenyl)methyl](propyl)amine

Cat. No.: B13285818
CAS No.: 62924-68-9
M. Wt: 185.21 g/mol
InChI Key: NABIPVOLERRIMI-UHFFFAOYSA-N
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Description

The study of fluorinated organic compounds represents a significant and expanding frontier in chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. (2,6-Difluorophenyl)methylamine serves as a pertinent example of a fluorinated building block, embodying the structural motifs that are of high value in contemporary research.

In modern organic and medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to optimize the properties of molecules. chemrxiv.org The 2,6-difluorophenyl group present in (2,6-Difluorophenyl)methylamine is particularly noteworthy. The two fluorine atoms, positioned ortho to the benzylic carbon, exert strong electron-withdrawing effects and can influence the conformation of the molecule. These characteristics are highly sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

The amine functional group is one of the most common reactive sites in medicinal chemistry, frequently used for forming amide bonds, which are prevalent in drug candidates. chemrxiv.org The secondary propyl amine of (2,6-Difluorophenyl)methylamine provides a nucleophilic center and a lipophilic alkyl chain, making it a versatile scaffold for constructing a diverse library of derivatives for biological screening. Compounds containing similar difluorophenyl sulfonamide structures have been investigated as selective inhibitors for specific protein kinases, such as B-Raf, which are implicated in certain cancers. nih.gov

The field of organofluorine chemistry has a rich history, evolving from early, often hazardous, experiments with elemental fluorine to the development of sophisticated and selective fluorinating agents. nih.gov The synthesis of aromatic fluorides was historically challenging. A significant breakthrough was the Schiemann reaction, discovered in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. nih.gov

Later advancements, including nucleophilic aromatic substitution using fluoride (B91410) salts like potassium fluoride, further expanded the accessibility of fluoroaromatic compounds. nih.gov The development of N-F fluorinating agents, which are often stable, non-hygroscopic solids, marked a significant step forward in safety and ease of handling, contributing to what has been called a 'golden age' of fluorine chemistry. nih.gov The synthesis of specific difluorophenyl amine structures, such as 2,6-difluorobenzyl amine, has been documented in the scientific literature, providing foundational methods for creating more complex derivatives like (2,6-Difluorophenyl)methylamine. acs.org

The scientific significance of (2,6-Difluorophenyl)methylamine lies primarily in its potential as a versatile chemical intermediate. The distinct properties conferred by the difluorophenyl group make it an attractive starting material for synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

The amine handle allows for straightforward chemical modification. For instance, it can undergo N-alkylation to introduce more complex side chains or acylation to form amides. These reactions enable chemists to systematically modify the structure to explore structure-activity relationships (SAR) in drug discovery programs. The propyl group contributes to the molecule's lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Given that structurally related fluorinated benzylamine (B48309) derivatives are explored for various biological activities, (2,6-Difluorophenyl)methylamine and its analogues represent a promising area for further pharmacological investigation.

Data and Findings

Chemical Properties of (2,6-Difluorophenyl)methylamine

The fundamental properties of the title compound are summarized below.

PropertyValue
IUPAC Name N-[(2,6-difluorophenyl)methyl]propan-1-amine
CAS Number 62924-68-9
Molecular Formula C₁₀H₁₃F₂N
Molecular Weight 185.21 g/mol
Canonical SMILES CCCNCC1=C(C=CC=C1F)F
InChI Key NABIPVOLERRIMI-UHFFFAOYSA-N

Selected Research on Related Difluorophenyl Compounds

While specific published research focusing exclusively on (2,6-Difluorophenyl)methylamine is limited, studies on analogous structures highlight the research interest in this class of compounds.

Compound Class / DerivativeResearch AreaFinding
N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesOncologyIdentified as potent and selective inhibitors of the B-RafV600E kinase, a key target in certain cancers. nih.gov
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamideMedical ImagingSynthesized as a potential PET agent for imaging B-Raf(V600E) expression in tumors. nih.gov
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino derivatives (e.g., Nirogacestat)OncologyA compound containing a difluorinated ring structure, Nirogacestat, was approved for the treatment of desmoid tumors. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F2N B13285818 [(2,6-Difluorophenyl)methyl](propyl)amine CAS No. 62924-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62924-68-9

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C10H13F2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3

InChI Key

NABIPVOLERRIMI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC=C1F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Difluorophenyl Methylamine and Its Analogues

Optimization of Established Synthetic Routes

Mechanistic Investigations of Reductive Amination Pathways

Reductive amination is a cornerstone in amine synthesis, typically proceeding through the in-situ formation of an imine from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine. byu.edu In the synthesis of (2,6-Difluorophenyl)methylamine, this involves the reaction of 2,6-difluorobenzaldehyde (B1295200) with propylamine (B44156).

The reaction mechanism initiates with the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the aldehyde (2,6-difluorobenzaldehyde). This is followed by dehydration to form a Schiff base or imine intermediate. This intermediate is then reduced to the final amine product. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. byu.edu The choice of reducing agent can significantly impact the reaction's efficiency and selectivity. For instance, milder reagents like sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H] are often preferred for their selectivity and tolerance of various functional groups.

Recent studies have utilized biocatalytic approaches, employing enzymes like reductive aminases (RedAms) to carry out this transformation under mild, aqueous conditions, offering a greener alternative to traditional chemical methods. researchgate.net

Exploration of Alkylation Strategies for N-Functionalization

Another primary route to (2,6-Difluorophenyl)methylamine is the N-alkylation of the precursor (2,6-Difluorophenyl)methylamine. This method involves the introduction of a propyl group onto the nitrogen atom of the primary amine. Common alkylating agents for this purpose include propyl halides such as propyl bromide or propyl iodide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions, such as over-alkylation to form a tertiary amine.

Alternative "green" approaches to N-alkylation are also being explored, which avoid the use of stoichiometric and often hazardous alkylating agents. These methods are discussed in more detail in the section on innovative catalytic approaches.

Assessment of Amide Reduction Protocols

A third established pathway involves the synthesis and subsequent reduction of an amide precursor, in this case, N-propyl-2,6-difluorobenzamide. This amide can be prepared by reacting 2,6-difluorobenzoyl chloride with propylamine.

The subsequent reduction of the amide to the target secondary amine is a critical step. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for this transformation. The reaction typically requires anhydrous conditions and is often performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Careful control of the reaction temperature is necessary to manage the exothermicity of the reduction.

Innovative Catalytic Approaches

To overcome the limitations of traditional stoichiometric methods, significant research has been directed towards the development of novel catalytic systems for amine synthesis. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds. While direct catalytic N-alkylation of (2,6-Difluorophenyl)methylamine with a propylating agent is a potential route, much of the recent focus has been on the development of more atom-economical methods.

One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst, often based on iridium or ruthenium, facilitates the oxidation of a primary alcohol (e.g., propanol) to the corresponding aldehyde. This aldehyde then undergoes reductive amination with the amine (e.g., (2,6-Difluorophenyl)methylamine) in situ, with the hydrogen atoms "borrowed" from the alcohol being used for the reduction of the imine intermediate. This method avoids the need for pre-synthesized aldehydes and stoichiometric reducing agents.

Organocatalytic Synthesis of Amines and Precursors

In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative for various organic transformations, including the synthesis of amines. For the preparation of (2,6-Difluorophenyl)methylamine, an organocatalytic reductive amination of 2,6-difluorobenzaldehyde and propylamine can be envisioned.

This approach often utilizes a chiral Brønsted acid or a thiourea-based catalyst to activate the imine intermediate towards reduction. The reducing agent is typically a Hantzsch ester or a similar mild hydride donor. researchgate.net These reactions can often be performed under mild conditions and offer the potential for asymmetric synthesis, which is of particular importance in the pharmaceutical industry.

Enantioselective Catalysis for Chiral Analogues

Chiral amines are crucial components in a vast number of pharmaceuticals, with a significant portion of small-molecule drugs containing these stereogenic centers. nih.gov The enantioselective synthesis of chiral analogues of (2,6-Difluorophenyl)methylamine, where the stereocenter is at the benzylic carbon, can be achieved through catalytic asymmetric hydrogenation of corresponding prochiral imines. This method is highly atom-economical and represents a powerful tool in modern organic synthesis. dicp.ac.cnhelsinki.fi

Transition metal complexes, particularly those of palladium, rhodium, and iridium, paired with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of activated imines. dicp.ac.cnscispace.com For the synthesis of a chiral analogue of (2,6-Difluorophenyl)methylamine, a plausible route involves the formation of an imine from 2,6-difluorobenzaldehyde and propylamine, followed by asymmetric hydrogenation.

The choice of catalyst system, including the metal precursor and the chiral ligand, is critical for achieving high enantioselectivity. For instance, palladium complexes with chiral bisphosphine ligands such as SEGPHOS or SYNPHOS have demonstrated high efficacy in the hydrogenation of N-sulfonylimines and N-diphenylphosphinyl ketimines, often achieving enantiomeric excess (ee) values between 87% and 99%. dicp.ac.cn The reaction conditions, especially the solvent, also play a crucial role; trifluoroethanol (TFE) is often the solvent of choice for these transformations, enhancing both reactivity and enantioselectivity. dicp.ac.cn

Below is a comparative table of catalyst systems commonly used for asymmetric imine hydrogenation that could be adapted for producing chiral analogues of (2,6-Difluorophenyl)methylamine.

Catalyst SystemTypical SubstrateAchieved Enantioselectivity (ee)Reference
Pd(CF₃CO₂)₂ / (S)-SEGPHOSN-Diphenylphosphinyl Ketimines87-99% dicp.ac.cn
Pd(CF₃CO₂)₂ / (S)-SYNPHOSN-Tosyl Imines88-97% dicp.ac.cn
Ir-Complexes / Chiral Diamine LigandsAryl N-Heteroaryl KetiminesGood to Excellent researchgate.net
Ru-Complexes / Chiral Diamine LigandsTrifluoromethyl Aryl Ketimines93-99% scispace.com

Novel Synthetic Technologies

Recent innovations in chemical synthesis technology have focused on process intensification, enhanced safety, and scalability. Flow chemistry, photoredox catalysis, and electrochemical methods are at the forefront of this revolution, offering significant advantages over traditional batch processing.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates by minimizing their accumulation. tue.nlacs.org

A prominent example that showcases the utility of flow chemistry for synthesizing molecules with a (2,6-Difluorophenyl)methyl moiety is the production of the antiepileptic drug Rufinamide. rsc.orgfigshare.com The synthesis involves a 2,6-difluorobenzyl azide (B81097) intermediate, which is energetic and potentially hazardous to handle in large quantities in batch reactors. Continuous flow synthesis mitigates this risk by generating and consuming the azide in situ. tue.nlfigshare.com

In a reported multi-step flow synthesis of a Rufinamide precursor, 2,6-difluorobenzyl alcohol is converted to the corresponding chloride, which then forms the azide. This is followed by a cycloaddition reaction. The entire process, including in-line separations, can be performed uninterrupted, achieving high yield and productivity while minimizing waste and handling of hazardous materials. rsc.org

Key Parameters in the Continuous Flow Synthesis of Rufinamide
Starting MaterialKey IntermediateReaction Steps in FlowTotal Residence TimeOverall YieldReference
2,6-Difluorobenzyl bromide2,6-Difluorobenzyl azideAzide formation, Amidation, Cycloaddition~11 minutes92% figshare.com
2,6-Difluorobenzyl alcohol2,6-Difluorobenzyl azideChlorination, Azidation, CycloadditionNot specified82% rsc.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. virginia.edu This methodology utilizes photocatalysts, often iridium or ruthenium complexes, that become potent oxidants or reductants upon absorbing visible light, enabling the generation of radical intermediates for bond formation. chemrxiv.org

For the synthesis of (2,6-Difluorophenyl)methylamine, photoredox catalysis could be applied to facilitate the crucial C-N bond formation. One potential strategy is the cross-dehydrogenative coupling (CDC) of a benzylic C(sp³)–H bond with an amine. In this approach, a photocatalyst could selectively activate the C-H bond of a precursor like 2,6-difluorotoluene, generating a benzylic radical or cation that is subsequently trapped by propylamine. researchgate.net

Alternatively, a dual photoredox/nickel catalysis system could be employed for the cross-coupling of a 2,6-difluorobenzyl halide with propylamine. virginia.edu This approach merges the ability of photoredox catalysis to generate radical species under mild conditions with the capacity of nickel to perform cross-coupling reactions, providing a powerful alternative to traditional palladium-catalyzed methods. virginia.edu These reactions often exhibit broad functional group tolerance and proceed under mild, environmentally friendly conditions. rsc.org

Electrochemical synthesis, or electrosynthesis, uses electricity as a traceless reagent to drive chemical reactions. This approach offers a high degree of control over reaction potential and avoids the use of stoichiometric chemical oxidants or reductants, making it an inherently green technology. rsc.orgacs.org

The synthesis of amines through electrochemical C-N coupling is a growing area of research. researchgate.net For a target like (2,6-Difluorophenyl)methylamine, an electrochemical approach could involve the reductive coupling of 2,6-difluorobenzaldehyde with propylamine. Another strategy is the electrochemical amination of aryl halides, where a sacrificial metal anode (e.g., nickel) can be used to generate a catalytic species in situ, which then facilitates the C-N cross-coupling reaction under mild conditions. nih.gov

Recent studies have demonstrated the electrosynthesis of simple amines like methylamine (B109427) by the co-reduction of CO₂ and nitrate (B79036) sources, showcasing the potential to build C-N bonds from simple, abundant precursors. researchgate.net While direct application to more complex molecules requires further development, these principles establish a foundation for future electrochemical routes to fluorinated benzylamines. The precise control offered by electrosynthesis can improve selectivity and reduce byproducts compared to conventional methods. rsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry is a framework that guides the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. rjpn.org Key principles include maximizing atom economy, using safer solvents and reagents, minimizing energy requirements, and preventing waste. rjpn.orgrsc.org

When designing a synthesis for (2,6-Difluorophenyl)methylamine, several routes can be evaluated through the lens of green chemistry. A classic approach might involve the N-alkylation of propylamine with 2,6-difluorobenzyl bromide. While effective, this reaction generates a stoichiometric amount of salt byproduct.

A greener alternative is direct reductive amination, where 2,6-difluorobenzaldehyde is reacted with propylamine in the presence of a reducing agent. This pathway has a higher atom economy as the only major byproduct is water.

Synthetic RouteGreen Chemistry Consideration
N-Alkylation Lower atom economy (salt byproduct).
Reductive Amination High atom economy (water is the main byproduct). Can use catalytic hydrogenation for a very clean reduction.
Flow Synthesis Enhances safety by minimizing hazardous intermediates. Reduces solvent and energy consumption. rsc.org
Electrosynthesis Uses electricity as a clean reagent, avoiding chemical oxidants/reductants. rsc.org

The advanced methodologies discussed previously—enantioselective catalysis, flow chemistry, photoredox catalysis, and electrosynthesis—are all inherently aligned with the principles of green chemistry. Catalytic methods reduce waste by using small amounts of catalysts instead of stoichiometric reagents. rsc.org Flow chemistry improves energy efficiency and safety, while photoredox and electrochemical methods utilize light or electricity as sustainable reagents. rsc.orgvirginia.edursc.org By integrating these modern techniques, the synthesis of (2,6-Difluorophenyl)methylamine and its analogues can be achieved in a more efficient, selective, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Studies of 2,6 Difluorophenyl Methylamine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the propylamino group makes it a nucleophilic center, susceptible to a variety of chemical transformations.

Acylation, Sulfonylation, and Carbamoacylation Investigations

The secondary amine functionality of (2,6-Difluorophenyl)methylamine readily undergoes acylation, sulfonylation, and carbamoylation reactions when treated with appropriate electrophilic reagents. These reactions are fundamental in synthetic organic chemistry for the formation of amides, sulfonamides, and ureas, respectively.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the liberated acid, yields the corresponding N-acyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding N-sulfonamide. This reaction, known as the Hinsberg test for amines, is also indicative of the presence of a secondary amine.

Carbamoacylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides provides N,N'-disubstituted ureas.

Reagent ClassExample ReagentProduct TypeReaction Conditions
Acyl HalideAcetyl chlorideAmideBase (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane)
Sulfonyl Halidep-Toluenesulfonyl chlorideSulfonamideBase (e.g., Pyridine), 0°C to room temperature
IsocyanatePhenyl isocyanateUreaAprotic Solvent (e.g., THF), room temperature

N-Alkylation and N-Quaternization Dynamics

The nitrogen atom can be further alkylated, and under exhaustive alkylation, can form a quaternary ammonium (B1175870) salt.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved by reaction with an alkyl halide. This reaction is a classic example of nucleophilic substitution, where the amine acts as the nucleophile. The reactivity of the alkyl halide is a key factor, with the general trend being RI > RBr > RCl.

N-Quaternization: The formation of a quaternary ammonium salt occurs when the tertiary amine formed after N-alkylation reacts further with an alkylating agent. The resulting quaternary ammonium salt is a positively charged species with four organic substituents attached to the nitrogen atom. This process, known as the Menshutkin reaction, converts a tertiary amine into a quaternary ammonium salt. researchgate.net

ReactionReagentProductKey Features
N-AlkylationMethyl iodideN-(2,6-difluorobenzyl)-N-methylpropan-1-amineSN2 mechanism; potential for over-alkylation
N-QuaternizationExcess Methyl iodide(2,6-difluorobenzyl)(methyl)(propyl)ammonium iodideFormation of a stable salt; requires a strong alkylating agent

Oxidative Transformation Pathways of the Amine Moiety

The amine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate. The oxidation of secondary amines can yield nitroxides or, with stronger oxidizing agents, can lead to cleavage of the C-N bond. Selective oxidation of amines in the presence of other oxidizable functional groups can be challenging. nih.gov

Reactivity of the 2,6-Difluorophenyl Ring

The 2,6-difluorophenyl ring is an electron-deficient aromatic system due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This electronic nature significantly influences its susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity Studies

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. wikipedia.org However, the 2,6-difluorophenyl ring in (2,6-Difluorophenyl)methylamine is strongly deactivated towards EAS. The two fluorine atoms, being highly electronegative, withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. uci.edu

While the fluorine atoms are deactivating, they are ortho, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. lkouniv.ac.in However, the positions ortho to the fluorine atoms are already substituted. Therefore, any EAS reaction would be directed to the positions para and ortho to the benzylpropylamine group. The benzylpropylamine group is an activating, ortho, para-director. The directing effects of the substituents are therefore synergistic, directing incoming electrophiles to the C4 position (para to the benzylpropylamine group) and to a lesser extent, the C3 and C5 positions (ortho to the benzylpropylamine group).

PositionInfluence of FluorineInfluence of BenzylpropylamineOverall Predicted Reactivity
C3Ortho (deactivating)Ortho (activating)Deactivated, but possible site of substitution
C4Meta (deactivating)Para (activating)Most likely site of substitution due to strong activation from the benzylpropylamine group
C5Ortho (deactivating)Ortho (activating)Deactivated, but possible site of substitution

Nucleophilic Aromatic Substitution (NAS) Potentials

The electron-deficient nature of the 2,6-difluorophenyl ring makes it a good candidate for nucleophilic aromatic substitution (NAS). nih.gov The two fluorine atoms strongly activate the ring towards attack by nucleophiles. In NAS reactions, a nucleophile replaces a leaving group on the aromatic ring. In this case, the fluorine atoms can act as leaving groups.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of two electron-withdrawing fluorine atoms helps to stabilize this intermediate, thus facilitating the reaction. The substitution is expected to occur at the positions activated by the electron-withdrawing groups. Nucleophilic attack can potentially occur at the C2 or C6 positions, leading to the displacement of a fluoride (B91410) ion. mdpi.com

NucleophilePotential ProductReaction Conditions
Sodium methoxide(2-fluoro-6-methoxyphenyl)methylamineHigh temperature, polar aprotic solvent (e.g., DMSO)
Ammonia(2-amino-6-fluorophenyl)methylamineHigh pressure and temperature
Morpholine (B109124)(2-fluoro-6-morpholinophenyl)methylamineBase catalysis, elevated temperature researchgate.net

Directed Ortho-Metallation (DoM) Strategies and Reactivity

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. google.comwikipedia.org In principle, the tertiary amine moiety in (2,6-Difluorophenyl)methylamine could act as a directed metalation group (DMG). The nitrogen atom's lone pair of electrons could coordinate with a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitating the deprotonation of a proton ortho to the directing group. organic-chemistry.orgresearchgate.net However, in this specific molecule, the positions ortho to the benzylamine (B48309) substituent are blocked by fluorine atoms. This would likely prevent the typical DoM reaction at those sites.

An alternative possibility is the metalation at the benzylic position, which is also influenced by the presence of a directing group. organic-chemistry.org Without specific experimental studies on (2,6-Difluorophenyl)methylamine, any discussion on preferred reaction sites, yields, and the reactivity of the resulting organometallic intermediate would be purely speculative.

Transformations Involving the Propyl Alkyl Chain

The propyl group attached to the nitrogen atom presents several possibilities for chemical transformations. These could include oxidation, halogenation, or C-H activation/functionalization reactions. For instance, reactions targeting the C-H bonds of the propyl chain could introduce new functional groups. However, the chemoselectivity of such reactions in the presence of the difluorobenzyl group is a key question that can only be answered through experimental investigation. There is no available literature that specifically describes such transformations on (2,6-Difluorophenyl)methylamine.

Kinetic and Thermodynamic Parameters of Key Reaction Systems

A thorough understanding of a compound's reactivity requires knowledge of the kinetic and thermodynamic parameters of its reactions. This includes activation energies, reaction rate constants, and equilibrium constants. Such data is crucial for optimizing reaction conditions and for understanding the underlying reaction mechanisms. researchgate.net For (2,6-Difluorophenyl)methylamine, there are no published studies that provide this essential quantitative data for any of its potential reactions.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The elucidation of reaction mechanisms often involves a combination of kinetic studies, isotopic labeling experiments, and the spectroscopic identification of transient intermediates. chem-station.com For potential reactions of (2,6-Difluorophenyl)methylamine, such as DoM or side-chain functionalization, the specific intermediates and transition states are unknown. Detailed mechanistic studies are required to understand the step-by-step process of bond formation and cleavage, which are fundamental to controlling and improving chemical reactions.

Strategic Derivatization and Molecular Modification of 2,6 Difluorophenyl Methylamine

Systematic N-Substitution for Probing Functional Space

N-Alkylation and N-Arylation:

Reductive amination represents a common and efficient method for introducing various alkyl and aryl groups. This typically involves the reaction of (2,6-difluorophenyl)methylamine with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach allows for the introduction of linear, branched, and cyclic alkyl groups, as well as substituted aryl and heteroaryl moieties. For instance, reaction with different benzaldehydes can introduce phenyl rings with varying electronic and steric properties, which can be crucial for modulating interactions with biological targets.

N-Acylation and N-Sulfonylation:

Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, provide access to amide and sulfonamide derivatives, respectively. These modifications can significantly alter the electronic nature and hydrogen bonding capabilities of the nitrogen atom, influencing receptor binding and metabolic stability. The resulting amides and sulfonamides often exhibit different conformational preferences compared to their parent amine, which can be exploited in rational drug design.

A hypothetical library of N-substituted analogs could be synthesized to probe the functional space around the nitrogen atom, as illustrated in the following table:

Derivative N-Substituent Synthetic Method Potential Impact
1a MethylReductive amination with formaldehydeIncreased basicity, altered lipophilicity
1b IsopropylReductive amination with acetoneIncreased steric bulk near the nitrogen
1c CyclohexylReductive amination with cyclohexanoneIntroduction of a bulky, non-polar group
1d Benzyl (B1604629)Reductive amination with benzaldehydeIntroduction of an aromatic ring for potential π-stacking interactions
1e AcetylAcylation with acetyl chlorideNeutralization of basicity, introduction of a hydrogen bond acceptor
1f PhenylsulfonylSulfonylation with benzenesulfonyl chlorideIntroduction of a bulky, electron-withdrawing group

This table is illustrative and represents potential derivatives for exploring the functional space.

Structural Modifications of the Propyl Aliphatic Chain

The propyl group serves as a flexible linker that can be systematically modified to alter the molecule's conformational flexibility, lipophilicity, and potential for specific interactions with target proteins.

Chain Length and Branching:

Varying the length of the alkyl chain from propyl to ethyl, butyl, or longer chains can modulate the distance between the core amine and any terminal functional groups. Introducing branching, for example, by synthesizing an isobutyl or tert-butyl analog, can introduce conformational constraints and alter the molecule's shape, which can be beneficial for improving selectivity.

Introduction of Functional Groups:

The propyl chain can be functionalized with various groups to enhance polarity or introduce specific binding motifs. For example, the introduction of a hydroxyl group can provide a hydrogen bond donor/acceptor, potentially improving solubility and target engagement. A terminal carboxylic acid or ester group can introduce a charged or polar moiety, which could be critical for interacting with specific residues in a binding pocket.

An example of a complex molecule incorporating a modified propyl chain linked to a 2,6-difluorophenyl moiety is seen in the synthesis of PET imaging agents, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide nih.gov. In this molecule, a propylsulfonamidio group is attached to the aromatic ring, demonstrating the feasibility of incorporating functionalized propyl chains in this class of compounds.

Derivative Propyl Chain Modification Potential Synthetic Approach Anticipated Effect
2a Ethyl chainN-alkylation of (2,6-difluorophenyl)methylamine with ethyl iodideDecreased lipophilicity and chain length
2b Isobutyl chainReductive amination with isobutyraldehydeIncreased steric bulk and conformational restriction
2c 3-Hydroxypropyl chainN-alkylation with 3-bromopropanolIncreased polarity and hydrogen bonding potential
2d 3-Methoxypropyl chainN-alkylation with 3-bromopropyl methyl etherAltered polarity and metabolic stability
2e 3-Carboxypropyl chainN-alkylation with ethyl 4-bromobutyrate followed by hydrolysisIntroduction of a negatively charged group

This table is illustrative and represents potential derivatives for modifying the aliphatic chain.

Functionalization and Diversification of the Difluorophenyl Aromatic System

Electrophilic Aromatic Substitution:

While the two fluorine atoms are deactivating, directed ortho-metalation followed by reaction with an electrophile can be a powerful strategy for introducing substituents at the 3- or 4-positions. This allows for the introduction of a wide range of functional groups, including halogens, alkyl, and formyl groups.

Nucleophilic Aromatic Substitution:

In some cases, a nitro group can be introduced onto the ring, which can then serve as a handle for further modifications via nucleophilic aromatic substitution or reduction to an amine, which can then be further derivatized.

Cross-Coupling Reactions:

If a bromo or iodo substituent is introduced onto the aromatic ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce aryl, alkynyl, or amino groups, respectively. This dramatically expands the accessible chemical space and allows for the synthesis of highly complex derivatives.

Derivative Aromatic Ring Modification Potential Synthetic Route Expected Outcome
3a 4-NitroNitration of the parent compoundIntroduction of an electron-withdrawing group; handle for further functionalization
3b 4-AminoReduction of the 4-nitro derivativeIntroduction of a basic group; site for acylation or alkylation
3c 4-BromoDirected ortho-metalation followed by brominationSubstrate for cross-coupling reactions
3d 4-PhenylSuzuki coupling of the 4-bromo derivative with phenylboronic acidIncreased molecular size and potential for new binding interactions
3e 4-CyanoRosenmund-von Braun reaction on the 4-bromo derivativeIntroduction of a polar, linear group

This table is illustrative and represents potential derivatives for modifying the aromatic system.

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid generation of large libraries of analogues based on the (2,6-Difluorophenyl)methylamine scaffold. By systematically varying the substituents at the three key positions (N-substitution, propyl chain, and aromatic ring), vast numbers of compounds can be synthesized and screened for desired activities.

Solid-phase synthesis is a particularly powerful tool for library generation. The (2,6-difluorophenyl)methylamine core can be attached to a solid support, allowing for the use of excess reagents and simplified purification. For example, the amine can be linked to a resin via a cleavable linker, followed by a series of reactions to introduce diversity at the other positions.

Alternatively, solution-phase combinatorial synthesis using automated platforms can also be employed. This approach often involves the use of a common intermediate that can be reacted with a diverse set of building blocks in a parallel fashion. The resulting library of compounds can then be screened in high-throughput assays to identify hits with promising activity.

Probing Structure-Reactivity Relationships through Targeted Derivatization

The synthesis and evaluation of carefully designed derivatives of (2,6-Difluorophenyl)methylamine are crucial for understanding the relationship between the molecule's structure and its chemical reactivity or biological activity. By making systematic and targeted changes to the molecule, researchers can build a detailed SAR model.

For example, to probe the importance of the fluorine atoms, analogues with a single fluorine at the 2-position, or with no fluorine atoms on the phenyl ring, can be synthesized and compared to the parent compound. Similarly, the impact of the propyl chain length can be systematically evaluated by synthesizing a homologous series of N-alkyl derivatives (methyl, ethyl, propyl, butyl, etc.) and assessing their properties.

The data obtained from these studies, including binding affinities, enzyme inhibition constants, or other measures of biological activity, can be used to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual compounds and guide the design of new, more potent, and selective analogues.

Advanced Spectroscopic and Analytical Research Methodologies for 2,6 Difluorophenyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A multi-nuclear NMR approach is essential for the unambiguous characterization of (2,6-Difluorophenyl)methylamine, given its hydrogen, carbon, and fluorine atoms.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For (2,6-Difluorophenyl)methylamine, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the two methylene groups of the propyl chain, and the terminal methyl group. The chemical shifts are influenced by the electronegative fluorine and nitrogen atoms, and spin-spin coupling patterns reveal which protons are on adjacent carbons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the difluorinated aromatic carbons, the unsubstituted aromatic carbons, the benzylic carbon, and the three carbons of the propyl chain. The carbon attached to the fluorine atoms will show characteristic splitting due to C-F coupling.

¹⁹F NMR: As fluorine is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. researchgate.net For this molecule, a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to free rotation around the C-C bond. This signal's chemical shift provides a unique identifier for the 2,6-difluoro substitution pattern.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for (2,6-Difluorophenyl)methylamine Predicted values are based on standard chemical shift ranges and coupling constants for similar structural motifs.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (propyl)¹H0.9 - 1.0t (triplet)J(H,H) ≈ 7.4
-CH₂- (propyl, middle)¹H1.5 - 1.7sextetJ(H,H) ≈ 7.4
N-CH₂- (propyl)¹H2.5 - 2.7t (triplet)J(H,H) ≈ 7.4
Ar-CH₂-N¹H3.8 - 4.0s (singlet)-
Aromatic H (para)¹H7.2 - 7.4t (triplet)J(H,F) ≈ 8.0
Aromatic H (meta)¹H6.9 - 7.1d (doublet)J(H,H) ≈ 8.0
-CH₃ (propyl)¹³C11 - 13--
-CH₂- (propyl, middle)¹³C20 - 23--
N-CH₂- (propyl)¹³C51 - 54--
Ar-CH₂-N¹³C45 - 48t (triplet)J(C,F) ≈ 5.0
Aromatic C (ipso, C-CH₂)¹³C115 - 118t (triplet)J(C,F) ≈ 20.0
Aromatic C (meta)¹³C111 - 113d (doublet)J(C,F) ≈ 25.0
Aromatic C (para)¹³C129 - 132t (triplet)J(C,F) ≈ 10.0
Aromatic C (ortho, C-F)¹³C161 - 164dd (doublet of doublets)J(C,F) ≈ 250.0, J(C,F) ≈ 15.0
Aromatic F¹⁹F-110 to -115--

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals and reveal correlations between nuclei, providing definitive evidence for molecular structure and conformation. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For (2,6-Difluorophenyl)methylamine, COSY would show correlations between the methyl and adjacent methylene protons of the propyl group, and between the two methylene groups of the propyl chain, confirming the integrity of the propyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It provides an unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.9 ppm would correlate with the benzylic carbon signal at ~47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is crucial for connecting different parts of the molecule. Key correlations would include the benzylic protons (~3.9 ppm) to the aromatic ipso-carbon (~116 ppm) and the ortho, fluorine-bearing carbons (~162 ppm), confirming the attachment of the methylamine (B109427) moiety to the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected by bonds. harvard.edu This provides insights into the molecule's 3D structure and preferred conformation. NOESY correlations might be observed between the benzylic protons and the N-CH₂ protons of the propyl group, as well as between the benzylic protons and the aromatic protons, helping to define the spatial arrangement around the nitrogen atom.

Table 2: Expected Key Correlations in 2D NMR Spectra

2D NMR ExperimentCorrelating Protons (¹H δ, ppm)Correlating Nuclei (¹H or ¹³C δ, ppm)Structural Information Gained
COSY 0.9 (CH₃)1.6 (-CH₂-)Connectivity within the propyl chain
1.6 (-CH₂-)2.6 (N-CH₂-)Connectivity within the propyl chain
HSQC 3.9 (Ar-CH₂)47 (Ar-CH₂)Direct C-H bond assignment for the benzylic methylene
2.6 (N-CH₂)52 (N-CH₂)Direct C-H bond assignment for the N-methylene of the propyl group
HMBC 3.9 (Ar-CH₂)116 (Ar C-ipso), 162 (Ar C-F)Confirms attachment of the benzyl (B1604629) group to the aromatic ring
2.6 (N-CH₂)47 (Ar-CH₂), 21 (-CH₂-)Confirms connectivity around the nitrogen atom
NOESY 3.9 (Ar-CH₂)2.6 (N-CH₂-), 6.9 (Ar-H meta)Provides through-space proximity, indicating folded conformations

Variable Temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as conformational changes or rotations around single bonds. scielo.br By recording NMR spectra at different temperatures, it is possible to observe changes in peak shapes, which can provide quantitative information about the energy barriers of these processes. rsc.org

For (2,6-Difluorophenyl)methylamine, restricted rotation around the C(aryl)-C(benzyl) bond or the C(benzyl)-N bond could lead to the existence of multiple conformers. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, this interconversion slows down. If the rate becomes slow enough, the signals for each distinct conformer may be resolved, or significant peak broadening may occur at an intermediate "coalescence temperature." Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of molecular characterization, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.gov For (2,6-Difluorophenyl)methylamine (C₁₀H₁₃F₂N), the expected exact mass of the protonated ion [M+H]⁺ is 186.1094. HRMS can measure this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are mass analyzed. nationalmaglab.orglongdom.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.org By inducing fragmentation through methods like collision-induced dissociation (CID), the covalent bonds of the precursor ion are broken in predictable ways, allowing for the elucidation of the molecule's structure. unt.edu

For the [M+H]⁺ ion of (2,6-Difluorophenyl)methylamine, a plausible fragmentation pathway would involve initial cleavage of the C-N bonds.

Key Predicted Fragmentation Steps:

Loss of propene: A common fragmentation pathway for N-propylamines is the neutral loss of propene (C₃H₆, 42.0469 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 144.0625.

Formation of the 2,6-difluorobenzyl cation: Cleavage of the N-C(propyl) bond can lead to the formation of the highly stable 2,6-difluorobenzyl cation or a tropylium (B1234903) ion equivalent at m/z 127.0308.

Loss of the benzyl moiety: Cleavage of the C(benzyl)-N bond would result in the detection of the protonated propylamine (B44156) fragment at m/z 60.0813.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Formula
186.1094144.0625C₃H₆[C₇H₈F₂N]⁺
186.1094127.0308C₃H₈N[C₇H₅F₂]⁺
186.109460.0813C₇H₅F₂[C₃H₁₀N]⁺

Ion Mobility Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.gov This separation occurs as ions drift through a gas-filled cell under the influence of a weak electric field. drugtargetreview.com Compact, folded conformers will experience fewer collisions with the drift gas and travel faster than extended, linear conformers of the same m/z. nih.gov

The output of an IM-MS experiment is a collision cross-section (CCS), a value in square angstroms (Ų) that is a measure of the ion's rotational average projected area. researchgate.net This technique can distinguish between different conformers or isomers that are indistinguishable by mass spectrometry alone. For (2,6-Difluorophenyl)methylamine, IM-MS could potentially separate different gas-phase conformers arising from the flexibility of the propyl chain and its orientation relative to the difluorobenzyl group. By comparing experimentally determined CCS values with those calculated for theoretically modeled structures, IM-MS can provide valuable experimental evidence for the preferred gas-phase conformations of the molecule.

Table 4: Hypothetical Ion Mobility Data for Potential Conformers of [M+H]⁺

Proposed ConformerDescriptionPredicted CCS (Ų)
Conformer A (Globular)Propyl chain folded back towards the ring135 - 138
Conformer B (Extended)Propyl chain extended away from the ring140 - 144

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of (2,6-Difluorophenyl)methylamine. These techniques measure the vibrational energies of molecular bonds, which are unique to the compound's structure.

In an IR spectrum of this compound, the N-H stretching vibration of the secondary amine group is expected to produce a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the propyl and methylene groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretching from the difluorophenyl ring would be observed above 3000 cm⁻¹. The presence of the difluorinated phenyl ring is distinctly marked by strong C-F stretching absorptions, typically found in the 1100-1400 cm⁻¹ region. rsc.org Aromatic C=C ring stretching vibrations are expected in the 1500-1600 cm⁻¹ range. scirp.org

Raman spectroscopy provides complementary information. While C-F bonds are strong IR absorbers, the symmetric vibrations of the substituted benzene (B151609) ring are often more prominent in the Raman spectrum. This allows for a detailed analysis of the skeletal structure of the molecule. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. Cryogenic gas-phase infrared spectroscopy could be employed to resolve subtle spectral features and study potential intramolecular interactions, such as weak hydrogen bonds involving the fluorine atoms. mpg.dersc.org

Table 1: Expected Characteristic Vibrational Frequencies for (2,6-Difluorophenyl)methylamine

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. While obtaining suitable single crystals of the parent amine might be challenging, the technique is invaluable for analyzing crystalline derivatives (e.g., salts like hydrochlorides or hydrobromides) or co-crystals. rsc.orgnih.gov Co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can be formed with various coformers to improve physical properties or facilitate crystallogenesis. mdpi.com

A single-crystal X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., N-H···X, where X is an anion or a coformer's acceptor group) and π-π stacking of the aromatic rings. This information is crucial for understanding the supramolecular chemistry and physical properties of the solid material. The resulting data typically includes the crystal system, space group, and unit cell dimensions. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative

Advanced Chromatographic Separations in Research

Chromatographic techniques are indispensable for assessing the purity and resolving components of a chemical sample. For chiral compounds like (2,6-Difluorophenyl)methylamine, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. nih.gov Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP). mdpi.com CSPs are packed into HPLC columns and create transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation.

The development of a chiral HPLC method for (2,6-Difluorophenyl)methylamine would involve screening various CSPs, such as those based on derivatized cellulose (B213188) or cyclofructans, which are effective for separating chiral amines. chromatographyonline.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, would be optimized to achieve baseline separation of the two enantiomers. The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a critical application of this technique in asymmetric synthesis research. mdpi.com

Table 3: Typical Chiral HPLC Method Parameters for Amine Enantioseparation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is used to assess the purity of the final product and to identify and quantify any volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for its definitive identification. The method can be optimized to detect trace levels of potential impurities, ensuring the high purity of the research compound.

Table 4: Potential Volatile Impurities in the Synthesis of (2,6-Difluorophenyl)methylamine and GC-MS Analysis

Compound Index

Table 5: List of Compounds Mentioned

Computational Chemistry and Molecular Modeling of 2,6 Difluorophenyl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2,6-Difluorophenyl)methylamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry of (2,6-Difluorophenyl)methylamine to its lowest energy state. From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For (2,6-Difluorophenyl)methylamine, the nitrogen atom of the amine group and the fluorine atoms on the phenyl ring are expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (2,6-Difluorophenyl)methylamine

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 6.3 eV

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like (2,6-Difluorophenyl)methylamine, MD simulations are invaluable for exploring its conformational landscape. The rotation around the various single bonds, particularly the C-C and C-N bonds of the propyl group and the bond connecting the phenyl ring to the methylene (B1212753) group, gives rise to multiple conformers. nih.govacs.orgnih.gov

Starting from an optimized geometry, an MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all the atoms. Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. Analysis of this trajectory allows for the identification of the most stable conformers and the energy barriers between them. Studies on similar molecules like n-propylamine have shown the existence of several stable conformers with energy differences of a few kJ/mol. nih.govacs.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are essential for investigating the mechanisms of chemical reactions involving (2,6-Difluorophenyl)methylamine. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, the N-alkylation of the amine or reactions involving the aromatic ring could be studied. By calculating the energies of the transition states, the activation energies for different reaction pathways can be determined, allowing for the prediction of the most favorable mechanism. The geometry of the transition state provides a snapshot of the molecular arrangement at the peak of the reaction barrier, offering critical insights into the bond-making and bond-breaking processes.

The Natural Bond Orbital (NBO) analysis can be employed to study the charge transfer and orbital interactions that occur during a reaction. This can help in understanding the electronic rearrangements that drive the chemical transformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model. For (2,6-Difluorophenyl)methylamine, key spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to confirm the molecular structure and assign the observed peaks to specific atoms in the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies and intensities of the vibrational modes (e.g., N-H stretch, C-F stretch, aromatic C-H bend) can be compared with an experimental IR spectrum to confirm the presence of specific functional groups and to validate the computed geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for (2,6-Difluorophenyl)methylamine

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (δ, ppm, -CH₂-N) 2.6 2.5
¹³C NMR (δ, ppm, C-F) 160 162

In Silico Screening and Virtual Ligand Design for Hypothetical Molecular Interactions (non-clinical)

The structural and electronic information obtained from DFT and MD studies can be utilized for in silico screening and virtual ligand design. This involves using computational methods to predict how (2,6-Difluorophenyl)methylamine might interact with hypothetical biological targets such as enzymes or receptors.

Molecular docking is a common technique used for this purpose. A 3D model of the target protein is used, and the (2,6-Difluorophenyl)methylamine molecule is computationally "docked" into the active site. Docking algorithms explore various binding poses and score them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

The results of such simulations can identify potential binding modes and predict the binding affinity of the molecule to a given target. This information is valuable for generating hypotheses about the molecule's potential biological activity and for guiding the design of new molecules with improved binding properties. For example, modifications to the propyl chain or the substitution pattern on the phenyl ring could be explored virtually to assess their impact on binding.

Applications of 2,6 Difluorophenyl Methylamine in Chemical Research and Material Science Non Clinical

Role as a Versatile Synthetic Building Block and Intermediate

(2,6-Difluorophenyl)methylamine, also known as 2,6-difluorobenzylamine (B1295058), is a highly versatile building block in organic synthesis, primarily due to the presence of a reactive primary amine group and the unique properties conferred by the ortho-difluorinated phenyl ring. chemimpex.comontosight.ai The fluorine atoms significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. ontosight.ai

The primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines, which are pivotal reactions in constructing larger molecules. For instance, 2,6-difluorobenzylamine has been utilized as a key starting material for the synthesis of various compounds with potential biological activity. sigmaaldrich.com Its utility is demonstrated in the preparation of molecules such as:

(Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine sigmaaldrich.com

2,6-difluorobenzyl-guanidine hydrochloride sigmaaldrich.com

These syntheses leverage the nucleophilic character of the amine group to build more elaborate structures. The 2,6-difluoro substitution pattern is particularly significant as it can sterically influence reaction outcomes and provide sites for non-covalent interactions in the final product. While isomers like 2,4-difluorobenzylamine (B110887) are critical intermediates for major therapeutics, the 2,6-difluoro isomer provides chemists with a different substitution pattern to fine-tune the properties of target compounds. chemimpex.com

CompoundCAS NumberMolecular FormulaApplication/Use
(2,6-Difluorophenyl)methylamine69385-30-4C₇H₇F₂NIntermediate in pharmaceutical and agrochemical synthesis
(Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidineNot availableC₁₂H₉F₂N₅Example of a complex molecule synthesized from 2,6-difluorobenzylamine
2,6-difluorobenzyl-guanidine hydrochlorideNot availableC₈H₁₀ClF₂N₃Example of a guanidine (B92328) derivative from 2,6-difluorobenzylamine

Utilization in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

In organometallic chemistry, primary amines are crucial precursors for the synthesis of ligands that coordinate with metal centers to form catalysts. (2,6-Difluorophenyl)methylamine is a suitable candidate for creating specialized ligands due to its structural features. The amine group can be readily converted into various coordinating moieties, and the difluorophenyl group can modulate the electronic properties and stability of the resulting metal complex.

One common strategy involves the condensation of a primary amine with an aldehyde or ketone to form a Schiff base. These Schiff base ligands, containing an imine (C=N) group, are highly versatile and can coordinate with a wide range of transition metals, including palladium, copper, and nickel. The general synthesis of a Schiff base ligand from (2,6-Difluorophenyl)methylamine is depicted below:

Reaction: R-CHO (Aldehyde) + H₂N-CH₂(C₆H₃F₂) → R-CH=N-CH₂(C₆H₃F₂) + H₂O

The resulting N-(2,6-difluorobenzyl) imine ligand can then be complexed with a metal salt (e.g., PdCl₂) to form an organometallic catalyst. The fluorine atoms on the phenyl ring act as electron-withdrawing groups, which can influence the electron density at the metal center, thereby tuning the catalyst's activity, selectivity, and stability in reactions such as cross-coupling (e.g., Suzuki, Heck) and C-H activation. While specific research detailing catalysts derived from (2,6-Difluorophenyl)methylamine is not abundant, the principles of ligand design strongly support its potential in this area. The steric bulk of the 2,6-disubstituted ring can also create a specific coordination environment around the metal, potentially leading to high selectivity in catalytic transformations.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The 2,6-difluorophenyl motif is of significant interest in this field because it can participate in several of these interactions.

The highly electronegative fluorine atoms can engage in hydrogen bonding as acceptors and can also participate in halogen bonding—an interaction where a halogen atom acts as an electrophilic "σ-hole" donor. Research into fluorinated molecular "tweezers" has shown that incorporating fluorine atoms into aromatic pincers creates an electron-poor cavity, ideal for binding electron-rich guest molecules.

A pertinent study investigated the host-guest interactions of various fluorinated benzylamines with cyclodextrin-based cavitands using advanced spectroscopic techniques. This research revealed that the position of the fluorine atoms on the benzylamine (B48309) guest significantly influences the binding mode within the host cavity. For instance, para-fluorinated benzylamines showed two distinct binding modes in a larger cyclodextrin (B1172386) host, while meta-fluorinated isomers displayed only a single binding mode. This highlights the subtle yet critical role of the fluorine substitution pattern in directing molecular recognition events. Although the 2,6-difluoro isomer was not specifically tested, these findings provide a strong basis for its potential behavior in similar host-guest systems, where the symmetric fluorine atoms could direct specific orientations and binding affinities.

Interaction TypeRole of (2,6-Difluorophenyl)methylamine MoietyPotential Application
Hydrogen BondingFluorine atoms can act as weak hydrogen bond acceptors. Amine group is a strong H-bond donor.Crystal engineering, self-assembly of supramolecular structures.
Halogen BondingThe C-F bond can participate in halogen bonding, influencing crystal packing.Design of solid-state materials with specific architectures.
π-π StackingThe electron-poor fluorinated ring can stack with electron-rich aromatic systems.Formation of host-guest complexes, molecular recognition.

Development of Chemical Probes and Sensing Elements

Chemical probes and sensors are molecules designed to detect and report on the presence of specific analytes or changes in a chemical environment. The unique properties of fluorine make fluorinated compounds valuable components in the design of such tools. The strong C-F bond is metabolically stable, and the presence of fluorine can tune the electronic and photophysical properties of a molecule.

While specific probes derived directly from (2,6-Difluorophenyl)methylamine are not widely reported, its structural analogues are used extensively. For example, radiofluorinated building blocks are crucial for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. A notable example is the synthesis and application of 4-[¹⁸F]fluorobenzylamine as a versatile building block for preparing PET radiotracers. This compound is used to synthesize prosthetic groups that can be attached to biomolecules like peptides and oligonucleotides, allowing them to be imaged in vivo.

The (2,6-Difluorophenyl)methylamine moiety could similarly be incorporated into fluorescent probes. The fluorinated ring could serve as a recognition element or as a modulator of the fluorophore's properties. The amine group provides a convenient handle for attaching the core structure to a signaling unit (like a fluorophore) or a recognition unit (like a receptor ligand), making it a promising platform for the future development of targeted imaging agents and chemical sensors.

Precursor in Polymer Science and Novel Material Synthesis

The incorporation of fluorine into polymers can drastically improve their properties, leading to materials with high thermal stability, chemical resistance, low dielectric constants, and unique surface properties. Aromatic amines are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides.

(2,6-Difluorophenyl)methylamine, as a mono-functional amine, can serve several roles in polymer synthesis.

End-Capping Agent: In condensation polymerizations, it can be used as an "end-capper" to control the molecular weight of the polymer chains. By reacting with the chain ends, it prevents further polymerization, allowing for precise control over the final material properties.

Pendant Group Introduction: It can be reacted onto a polymer backbone to introduce the 2,6-difluorophenyl moiety as a pendant group. This modification can be used to tune the solubility, thermal properties, and dielectric constant of the base polymer.

The general reaction for forming a polyamide involves the condensation of a diamine with a dicarboxylic acid. While (2,6-Difluorophenyl)methylamine is not a diamine and thus cannot form a polymer on its own in this way, its potential lies in its ability to modify these well-established polymer systems. For example, research on fluorinated polyimides has shown that introducing fluorine can significantly lower the material's dielectric constant, which is crucial for applications in microelectronics. Furthermore, the synthesis of advanced polymers, such as proton-conducting membranes for fuel cells, has utilized monomers containing the 2,6-difluorophenyl structure, demonstrating the value of this moiety in creating functional, high-performance materials.

Structure Activity Relationship Sar Research Focused on Molecular Interactions Non Clinical

Investigation of Steric and Electronic Effects of N-Substituents on Molecular Recognition

The nature of the substituent on the amine nitrogen is a critical determinant of a molecule's ability to interact with biological targets. In the case of the 2,6-difluorobenzylamine (B1295058) scaffold, modifications to the N-substituent can drastically alter both steric and electronic properties, which in turn affects molecular recognition.

Steric Hindrance: The size and shape of the N-substituent can create steric hindrance, which may either enhance or inhibit binding to a target. A propyl group, as in (2,6-Difluorophenyl)methylamine, presents a specific spatial arrangement that influences the molecule's approach and fit within a binding pocket. Research on related compounds has shown that increasing the bulk of the N-alkyl group can lead to a decrease in activity if the binding site is sterically constrained. Conversely, in cases where hydrophobic interactions are favorable, a larger alkyl group may improve binding affinity.

Electronic Effects: The N-propyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced basicity can strengthen interactions with acidic residues in a target protein, such as through hydrogen bonding. The interplay between the electron-donating propyl group and the electron-withdrawing difluorophenyl group creates a unique electronic profile that dictates the molecule's interaction capabilities.

Impact of Fluorination Pattern on Conformational Preferences and Intermolecular Forces

The presence and position of fluorine atoms on the phenyl ring are paramount in defining the molecule's properties. The 2,6-difluoro substitution pattern in (2,6-Difluorophenyl)methylamine has profound stereoelectronic consequences.

Conformational Preferences: The two fluorine atoms ortho to the benzyl (B1604629) group can restrict the rotation of the phenyl ring. This "conformational locking" can pre-organize the molecule into a specific low-energy conformation that may be more favorable for binding to a target, thereby reducing the entropic penalty of binding. This restricted conformation is a key aspect of its molecular design.

Intermolecular Forces: Fluorine atoms are highly electronegative and can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds. The 2,6-difluoro pattern creates a specific electrostatic potential on the surface of the aromatic ring, influencing how the molecule interacts with its environment and potential binding partners. These interactions can be crucial for stabilizing the molecule within a binding site.

Influence of the Propyl Chain Length and Branching on Binding Modes

The N-propyl group provides a flexible aliphatic chain that can adopt various conformations to fit into hydrophobic pockets within a binding site. SAR studies on related molecules often explore how modifying this chain affects binding.

Chain Length: Varying the length of the N-alkyl chain (e.g., from methyl to ethyl to propyl to butyl) can systematically probe the dimensions of a hydrophobic binding pocket. An optimal chain length often corresponds to the one that maximizes favorable van der Waals interactions without introducing steric clashes. For (2,6-Difluorophenyl)methylamine, the three-carbon propyl chain offers a balance of flexibility and lipophilicity that can be advantageous for target engagement.

Chain Branching: Introducing branching into the alkyl chain (e.g., replacing the n-propyl group with an isopropyl group) can significantly alter the molecule's shape and steric profile. Such changes can provide valuable information about the topology of the binding site. A branched chain might provide a better fit in some cases, leading to enhanced activity, while in others, it may be detrimental due to its increased steric bulk.

Comparative SAR Studies with Analogous Amine Scaffolds

To understand the specific contributions of the 2,6-difluorobenzyl moiety, it is useful to compare the SAR of (2,6-Difluorophenyl)methylamine with that of analogous scaffolds.

Comparison with Non-Fluorinated Analogs: Comparing the activity of (2,6-Difluorophenyl)methylamine with its non-fluorinated counterpart, N-benzylpropylamine, can highlight the specific effects of the fluorine atoms. Typically, fluorination can enhance metabolic stability, membrane permeability, and binding affinity due to the unique electronic and conformational effects discussed earlier.

Comparison with Other Fluorination Patterns: Comparing the 2,6-difluoro pattern with other patterns (e.g., 2,4-difluoro or 3,5-difluoro) reveals the importance of the fluorine atoms' positions. nih.gov The ortho-substitution in the 2,6-pattern is particularly effective at inducing the conformational restriction that can be beneficial for binding.

Comparison with Different Amine Scaffolds: Evaluating the 2,6-difluorobenzyl group as a substituent on different amine scaffolds (e.g., incorporating it into a piperidine (B6355638) or morpholine (B109124) ring) can provide insights into the broader applicability of this fluorinated moiety in drug design.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are invaluable tools for elucidating and predicting the SAR of molecules like (2,6-Difluorophenyl)methylamine.

Molecular Docking: Docking simulations can be used to predict the preferred binding mode of (2,6-Difluorophenyl)methylamine within the active site of a target protein. These models can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of 2,6-difluorobenzylamine derivatives, a QSAR model could be developed to predict the activity of new analogs based on various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters). researchgate.net These models can guide the design of more potent and selective compounds by identifying the key structural features that are most important for activity.

Biological Target and Interaction Research at the Molecular Level Mechanistic Focus, Non Clinical

In Vitro Binding and Interaction Studies with Isolated Biological Macromolecules

There is no available research detailing the binding affinity or interaction of (2,6-Difluorophenyl)methylamine with isolated biological macromolecules such as enzymes, receptors, or nucleic acids.

Elucidation of Molecular Mechanisms of Action through Biochemical Assays

No biochemical assay data has been published that would elucidate the molecular mechanism of action for (2,6-Difluorophenyl)methylamine.

Enzymatic Inhibition/Activation Profiling in Cell-Free Systems

Information regarding the inhibitory or activation effects of (2,6-Difluorophenyl)methylamine on various enzymes in cell-free systems is not available in the public domain.

Ligand-Protein Interaction Analysis via Biophysical Techniques

There are no published studies using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration to analyze the interaction between (2,6-Difluorophenyl)methylamine and its potential protein targets.

Cellular Uptake and Intracellular Distribution Studies in Cell-Based Research Models

Research on the cellular uptake, permeability, and intracellular distribution of (2,6-Difluorophenyl)methylamine in cell-based models has not been made publicly available.

Future Research Directions and Emerging Avenues for 2,6 Difluorophenyl Methylamine

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

PlatformCore TechnologyApplication in (2,6-Difluorophenyl)methylamine Synthesis
Synthia™ Neural transformer modelsProposing novel disconnection strategies for the difluorobenzyl core and predicting optimal reagents for the N-propylation step.
IBM RXN Transformer-based architecturesPredicting reaction outcomes for various synthetic approaches, thereby minimizing experimental failures. chemcopilot.com
Chematica Expert-guided and machine-learning algorithmsEvaluating multiple synthetic pathways based on user-defined constraints such as cost and availability of starting materials.
ChemCopilot Graph Neural Networks (GNNs)Identifying subtle reactivity patterns in fluorinated compounds to suggest non-intuitive but effective synthetic transformations. chemcopilot.com

This table is generated based on available information on AI retrosynthesis tools and their potential applications.

Exploration of Novel Biophysical Techniques for Molecular Interaction Characterization

A thorough understanding of how a molecule interacts with its biological target is fundamental to drug discovery. For derivatives of (2,6-difluorophenyl)methylamine, advanced biophysical techniques can provide unprecedented insights into their binding thermodynamics and kinetics. numberanalytics.comunisyscat.de

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the affinity and thermodynamic parameters of a ligand binding to its target protein. numberanalytics.com This data is crucial for structure-activity relationship (SAR) studies, guiding the optimization of the amine substituent for enhanced binding.

Furthermore, Differential Scanning Fluorimetry (DSF) can assess the stabilizing effect of a compound on its target protein, providing a rapid screening method for identifying promising binders. numberanalytics.com For a more detailed understanding of the binding kinetics, computational methods, including molecular dynamics simulations and enhanced sampling techniques, are becoming increasingly powerful. nih.govresearchgate.netnih.gov These methods can predict ligand binding pathways and residence times, which are often correlated with in vivo efficacy. nih.govnih.gov

The unique properties of the fluorine atoms in the (2,6-difluorophenyl)methyl moiety can be leveraged by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.orgnih.govnumberanalytics.com This technique is highly sensitive to the local chemical environment, making it an excellent tool for studying conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.netrsc.org

Table 2: Advanced Biophysical Techniques for Characterizing Molecular Interactions

TechniqueInformation ProvidedRelevance for (2,6-Difluorophenyl)methylamine Derivatives
Surface Plasmon Resonance (SPR)Binding affinity (KD), association (kon) and dissociation (koff) ratesQuantifying the binding kinetics of different amine analogs to guide lead optimization. numberanalytics.com
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of bindingElucidating the thermodynamic driving forces behind molecular recognition. numberanalytics.com
Differential Scanning Fluorimetry (DSF)Protein melting temperature (Tm) shifts upon ligand bindingHigh-throughput screening of a library of derivatives to identify those that stabilize the target protein. numberanalytics.com
¹⁹F Nuclear Magnetic Resonance (NMR)Ligand binding, conformational changes, and protein dynamicsUtilizing the fluorine atoms as sensitive probes to study the binding mode and induced conformational changes in the target protein. rsc.orgnih.govresearchgate.netrsc.org
Molecular Dynamics (MD) SimulationsLigand binding pathways, residence time, and free energy of bindingProviding atomic-level insights into the binding mechanism and predicting the kinetic parameters of ligand-target interactions. nih.govresearchgate.netnih.gov

This table is generated based on available information on biophysical techniques and their potential applications.

Development of Advanced Analytical Platforms for In Situ Reaction Monitoring

The optimization of chemical syntheses requires a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) offers a suite of tools for real-time, in-situ monitoring of chemical reactions, enabling better control and optimization of manufacturing processes. pharmtech.comsigmaaldrich.com

For the synthesis of (2,6-Difluorophenyl)methylamine and its analogs, spectroscopic techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy can be employed for online monitoring of the consumption of reactants and the formation of products. This real-time data allows for precise determination of reaction endpoints and can help identify the formation of any unwanted byproducts. pharmtech.com

Real-time NMR spectroscopy is another powerful tool for mechanistic studies, providing detailed structural information on transient intermediates that may be present during the reaction. pharmtech.com This is particularly valuable for understanding the intricacies of reactions involving fluorinated compounds. The integration of these analytical platforms with automated reaction systems can lead to the development of robust and highly optimized synthetic processes, a concept central to the "Facility of the Future" in pharmaceutical manufacturing. pharmtech.comsigmaaldrich.com

These advanced analytics can be further enhanced by AI and ML algorithms to create "soft sensors" that can predict critical quality attributes of the final product based on real-time process data. pharmtech.com This predictive capability is a cornerstone of Pharma 4.0, aiming for more consistent and efficient manufacturing. pharmtech.comaspentech.compharmaceuticalprocessingworld.com

Expansion into Niche Areas of Catalysis and Materials Science

The unique electronic properties conferred by the difluorophenyl group suggest that derivatives of (2,6-difluorophenyl)methylamine could find applications beyond the pharmaceutical realm, particularly in catalysis and materials science. researchgate.netnumberanalytics.com

In the field of organocatalysis , fluorinated amines can act as catalysts for a variety of organic transformations. alfa-chemistry.com The electron-withdrawing nature of the fluorine atoms can modulate the basicity and nucleophilicity of the amine, potentially leading to catalysts with unique reactivity and selectivity. alfa-chemistry.com Future research could explore the utility of (2,6-Difluorophenyl)methylamine and related structures as catalysts in asymmetric synthesis.

In materials science , the incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. rsc.orgnumberanalytics.com Benzylamine (B48309) itself is used as a curing agent for epoxy resins and in the synthesis of polymers. sinocurechem.comborsodchem.cz The difluorinated analogue could be investigated as a monomer or additive to create novel polymers with tailored properties for applications in electronics or advanced coatings. The strong interactions between electron-poor fluorinated aromatic rings and electron-rich non-fluorinated rings can lead to highly ordered supramolecular structures, which could be exploited for the development of organic field-effect transistors (OFETs). rsc.org

Elucidating Novel Biological Mechanisms Beyond Current Paradigms

While the (2,6-difluorophenyl)methyl motif is often associated with specific therapeutic targets, a forward-looking research approach would involve exploring its potential to modulate novel biological pathways. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is a powerful strategy for discovering new mechanisms of action. nih.gov

Libraries of (2,6-difluorophenyl)methylamine derivatives could be screened in a variety of phenotypic assays to identify compounds that exhibit interesting biological activities. Once a hit is identified, chemical probes and chemoproteomics can be employed to deconvolute the underlying mechanism of action and identify the molecular target(s). nih.govhilarispublisher.comyoutube.comnih.govpitt.edu This approach has the potential to uncover entirely new therapeutic opportunities for this class of compounds.

Furthermore, the introduction of fluorine can significantly alter the pharmacokinetic properties of a molecule, potentially enabling it to access biological targets that are challenging for non-fluorinated compounds. ucd.ienih.govacs.orgwikipedia.org This includes targets within the central nervous system or intracellular compartments. Exploring these "beyond-rule-of-five" properties could open up new avenues for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Difluorophenyl)methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2,6-difluorobenzaldehyde with propylamine using sodium cyanoborohydride or catalytic hydrogenation. Evidence from similar arylalkylamine syntheses (e.g., 7jj in ) shows that yields depend on solvent polarity (e.g., MeOH vs. THF), temperature (room temp vs. 50°C), and stoichiometric ratios. For instance, excess propylamine (1.5–2 eq) improves yields by minimizing side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the amine from unreacted aldehyde or imine intermediates .

Q. How can researchers validate the purity and structural integrity of (2,6-Difluorophenyl)methylamine?

  • Methodological Answer : Purity assessment requires orthogonal techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to confirm >99% purity, as demonstrated for structurally analogous compounds in .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts to computational predictions (e.g., PubChem data in ). Key signals include the aromatic protons (δ 6.8–7.2 ppm, split by fluorine coupling) and propyl chain protons (δ 0.9–1.6 ppm) .
  • HRMS : Match observed [M+H]+^+ peaks to theoretical molecular weights (e.g., C10_{10}H12_{12}F2_2N: 199.0978 g/mol) .

Advanced Research Questions

Q. What role do the fluorine substituents play in modulating the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, as seen in antiviral oxazole derivatives ( ). To establish SAR:

  • Analog Synthesis : Replace fluorine with Cl, CH3_3, or H (e.g., ) and compare bioactivity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target proteins like HCV entry inhibitors ( ) or sigma-1 receptors ( ).
  • In Vitro Assays : Test analogs in enzyme inhibition (e.g., cytochrome P450) or cell-based models (e.g., cytotoxicity in HEK293 cells) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated arylalkylamines?

  • Methodological Answer : Discrepancies (e.g., antiviral vs. cytostatic effects in vs. 14) may arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver toxicity), concentrations (IC50_{50} vs. EC50_{50}), and controls.
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifact .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay in ) to identify consensus trends .

Q. What advanced spectroscopic techniques are required to characterize fluorine-mediated electronic effects in this compound?

  • Methodological Answer :

  • 19F^{19}F NMR : Detect fluorine coupling patterns (e.g., 3JFF^3J_{F-F}) to confirm substituent positions and assess electron-withdrawing effects .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the fluorophenyl and propylamine groups, as done for related triazole-carboxamides ( ).
  • DFT Calculations : Model electrostatic potential maps (e.g., Gaussian 16) to predict nucleophilic/electrophilic sites .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s potential as a CNS drug candidate?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a logPe threshold > −5.0 .
  • In Vivo Pharmacokinetics : Administer the compound (5 mg/kg IV/PO) in rodent models and measure plasma half-life, Cmax_{max}, and brain-to-plasma ratio via LC-MS/MS .
  • Safety Profiling : Screen for hERG channel inhibition (patch-clamp assays) and micronucleus tests for genotoxicity .

Q. What computational tools can predict interactions between (2,6-Difluorophenyl)methylamine and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability to HCV entry inhibitors ( ) over 100-ns trajectories.
  • Pharmacophore Modeling : Define essential features (e.g., aromatic ring, amine distance) with Schrödinger’s Phase to align with known active compounds .
  • QSAR Models : Train random forest algorithms on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction & Reproducibility

Q. Why might NMR spectral data for this compound vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variations arise from solvent (CDCl3_3 vs. DMSO-d6_6), concentration, or temperature. Best practices include:

  • Internal Standards : Add TMS (δ 0 ppm) for 1H^1H NMR or CFCl3_3 for 19F^{19}F NMR .
  • Parameter Consistency : Use identical pulse sequences (e.g., NOESY vs. COSY) and relaxation delays .
  • Public Data Sharing : Deposit raw spectra in repositories like NMRShiftDB for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.